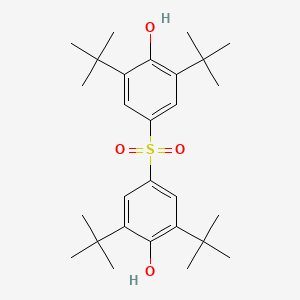![molecular formula C20H18N2O4 B5511175 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid often involves multiple steps, including cyclization and alkoxy carbonylation reactions. For instance, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been used to synthesize quinoline-4-one derivatives, showcasing the complexity and versatility of the synthetic pathways that might be involved in creating compounds like this compound (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds within this category is often characterized using techniques like X-ray crystallography, which provides detailed insights into their geometrical configuration. For example, discrete molecular complexes and coordination polymers have been synthesized and analyzed, revealing intricate molecular arrangements and bonding patterns (Rad et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving such compounds can lead to various products depending on the reaction conditions and the reactants involved. The interaction with active methylene compounds, for instance, demonstrates the reactivity and potential for transformation that these compounds possess (Ukrainets et al., 2007).
科学的研究の応用
Quinoline Derivatives in Corrosion Inhibition
Quinoline derivatives are known for their effectiveness as corrosion inhibitors, particularly for metallic surfaces. They form stable chelating complexes with metal atoms, which can be attributed to their high electron density and the presence of polar substituents like amino groups. This property suggests that 4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid could potentially be used in anticorrosive formulations to protect metals from degradation (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial and Antitumor Properties
Quinoxaline derivatives, closely related to quinolines, have been explored for their antimicrobial and antitumor properties. They serve as catalysts' ligands and are used in pharmaceuticals such as antibiotics, indicating that quinoline-related compounds, including this compound, may offer valuable biological activities (Pareek & Kishor, 2015).
Biological Activity of Carboxylic Acids
Natural carboxylic acids exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship suggests that the presence of carboxyl and hydroxyl groups in compounds like this compound could contribute to bioactive properties, potentially influencing the development of new pharmaceuticals or functional materials (Godlewska-Żyłkiewicz et al., 2020).
Environmental Applications
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives and have been studied for their environmental presence and impact. Given the structural similarities, research on compounds like this compound could extend to environmental sciences, focusing on their biodegradability, environmental fate, and potential as safer alternatives to current chemicals (Haman et al., 2015).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which share structural motifs with quinolines, have been used in optoelectronic materials due to their luminescent properties. This suggests a potential application of this compound in developing novel materials for electronic devices, highlighting the versatility of quinoline derivatives in materials science (Lipunova et al., 2018).
特性
IUPAC Name |
4-[(3-ethoxycarbonyl-6-methylquinolin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(25)16-11-21-17-9-4-12(2)10-15(17)18(16)22-14-7-5-13(6-8-14)19(23)24/h4-11H,3H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNHRYMVNUCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)
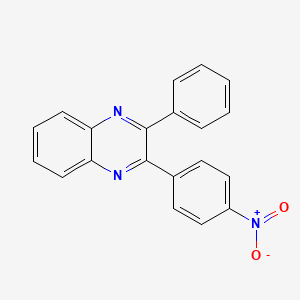
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)
![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
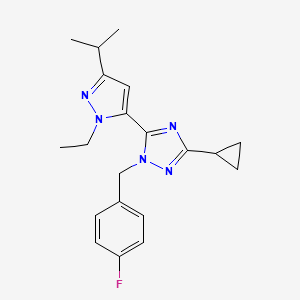
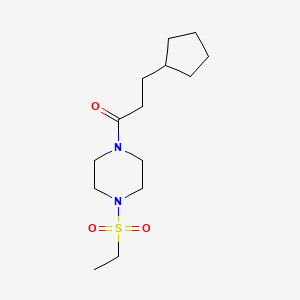

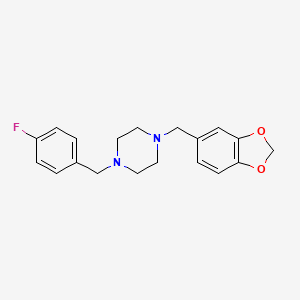

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)
